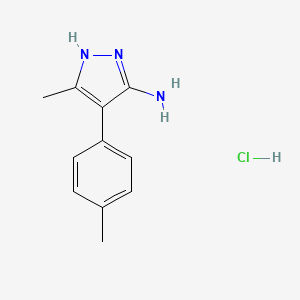

3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride

CAS No.: 1239160-81-6

Cat. No.: VC3103016

Molecular Formula: C11H14ClN3

Molecular Weight: 223.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1239160-81-6 |

|---|---|

| Molecular Formula | C11H14ClN3 |

| Molecular Weight | 223.7 g/mol |

| IUPAC Name | 5-methyl-4-(4-methylphenyl)-1H-pyrazol-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H13N3.ClH/c1-7-3-5-9(6-4-7)10-8(2)13-14-11(10)12;/h3-6H,1-2H3,(H3,12,13,14);1H |

| Standard InChI Key | BXADVNCZRAEKBL-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=C(NN=C2N)C.Cl |

| Canonical SMILES | CC1=CC=C(C=C1)C2=C(NN=C2N)C.Cl |

Introduction

Chemical Identity and Structure

3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride belongs to the pyrazole family, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms at positions 1 and 2. This particular compound features a methyl group at position 3, a 4-methylphenyl (p-tolyl) group at position 4, and an amine group at position 5, with a hydrochloride salt formation enhancing its solubility and stability characteristics.

The compound's structural identity is defined by several key identifiers:

| Parameter | Information |

|---|---|

| CAS Number | 1239160-81-6 |

| Molecular Formula | C₁₁H₁₃N₃·HCl |

| Molecular Weight | 223.70 g/mol |

| IUPAC Name | 5-methyl-4-(4-methylphenyl)-1H-pyrazol-3-amine hydrochloride |

| Base Formula (free base) | C₁₁H₁₃N₃ |

| Base Molecular Weight | 187.24 g/mol |

The structural configuration features a pyrazole core with the 4-methylphenyl group positioned perpendicular to the plane of the pyrazole ring due to steric constraints, which influences its three-dimensional arrangement and potential interactions with biological targets .

Structural Identifiers

Additional structural identifiers provide standardized ways to represent and identify this compound in various chemical databases:

| Identifier Type | Code |

|---|---|

| Standard InChI | InChI=1S/C11H13N3/c1-7-3-5-9(6-4-7)10-8(2)13-14-11(10)12/h3-6H,1-2H3,(H3,12,13,14) |

| Standard InChIKey | FIQXGADANMRLKW-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=C(NN=C2N)C |

These standardized identifiers facilitate database searching and compound verification for research purposes .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride is essential for its proper handling, formulation, and application in research settings.

Solubility Characteristics

The hydrochloride salt formation significantly enhances the compound's water solubility compared to its free base form. This property is particularly valuable for biological testing and pharmaceutical applications where aqueous solubility is often required . The improved solubility profile facilitates dissolution in physiological media, potentially enhancing bioavailability for in vitro and in vivo studies.

Stability Considerations

The hydrochloride salt form provides improved stability compared to the free base under standard laboratory conditions. This stability enhancement is particularly important for long-term storage and experimental reproducibility. The compound should be stored in a cool, dry environment, protected from light and moisture to maintain its integrity .

Synthesis Methods

The synthesis of 3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride typically follows established methodologies for pyrazole derivative preparation, with additional steps for salt formation.

General Synthetic Routes

The synthesis of pyrazole derivatives commonly involves the formation of hydrazones followed by cyclization reactions. For compounds like 3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine, this typically includes the following key steps:

-

Formation of an appropriate β-diketone or β-ketoester intermediate

-

Reaction with hydrazine or a substituted hydrazine to form the pyrazole ring

-

Introduction of functional groups at specific positions

-

Salt formation with hydrogen chloride to produce the hydrochloride form

Precursors and Starting Materials

Common precursors used in the synthesis include:

| Starting Material | Role in Synthesis |

|---|---|

| 4-Methylacetophenone | Source of the 4-methylphenyl group |

| Hydrazine hydrate | Formation of the pyrazole ring structure |

| Appropriate β-carbonyl compounds | Determining the substitution pattern |

| Hydrogen chloride | Formation of the hydrochloride salt |

The specific reaction conditions, including temperature, solvent choice, and reaction time, can significantly impact the yield and purity of the final product.

Industrial Production Considerations

For larger-scale production, continuous flow reactors may be employed to enhance efficiency and yield. This approach offers advantages in terms of process control, safety, and scalability compared to traditional batch processes. Modern synthetic approaches also emphasize green chemistry principles, including the use of less hazardous reagents and more environmentally friendly solvents.

Applications and Biological Activities

The pyrazole scaffold present in 3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride confers various biological activities that make it a compound of interest in multiple research domains.

Medicinal Chemistry Applications

Pyrazole derivatives similar to the target compound have demonstrated significant potential in medicinal chemistry due to their diverse biological activities. These compounds often serve as key pharmacophores in drug discovery efforts targeting various therapeutic areas.

Documented Biological Activities

Research on pyrazole derivatives has identified several biological activities that may be relevant to 3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride:

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways and mediators |

| Antimicrobial | Activity against various bacterial and fungal strains |

| Anticancer | Potential to inhibit cancer cell proliferation |

| Enzyme inhibition | Interaction with specific enzymes, modulating their activity |

The mechanism of action often involves interaction with specific enzymes or receptors, leading to therapeutic effects. For example, related compounds have shown the ability to inhibit prostaglandin D synthase, contributing to their anti-inflammatory properties.

Comparative Analysis with Related Compounds

Comparing 3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride with structurally related compounds provides insights into structure-activity relationships and potential applications.

Structural Analogues

Several structurally related compounds offer comparison points:

Structure-Activity Relationships

The position and nature of substituents on the pyrazole ring significantly influence biological activity. Key structure-activity observations include:

-

The methyl group at position 3 can enhance binding affinity to certain enzyme targets

-

The 4-methylphenyl group at position 4 influences lipophilicity and target selectivity

-

The amine group at position 5 serves as a hydrogen bond donor in interactions with biological targets

-

The hydrochloride salt formation improves solubility without significantly altering the core biological activities

These structure-activity relationships provide valuable insights for medicinal chemists exploring the optimization of pyrazole-based compounds for specific therapeutic applications.

Current Research and Future Perspectives

Research on pyrazole derivatives, including compounds similar to 3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride, continues to expand, opening new avenues for applications and innovations.

Emerging Research Areas

Current research on pyrazole derivatives focuses on several promising areas:

-

Development of novel enzyme inhibitors with improved selectivity profiles

-

Exploration of anti-inflammatory mechanisms beyond traditional pathways

-

Investigation of antimicrobial properties against resistant strains

-

Application in combination therapies to enhance efficacy or reduce side effects

-

Utilization as building blocks for more complex bioactive molecules

Analytical Methodologies

Advanced analytical techniques play a crucial role in characterizing pyrazole derivatives and understanding their properties:

| Analytical Technique | Application |

|---|---|

| NMR Spectroscopy | Structural confirmation and purity assessment |

| Mass Spectrometry | Molecular weight verification and fragmentation pattern analysis |

| X-ray Crystallography | Three-dimensional structural determination |

| HPLC | Purity determination and quantification |

| Computational Modeling | Prediction of properties and biological interactions |

These methodologies enhance our understanding of the compound's physical and chemical properties, facilitating more targeted applications in research and development .

Future Research Directions

Future research on 3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride and related compounds may explore:

-

Optimization of synthetic routes for improved yields and purity

-

Development of sustainable and environmentally friendly synthesis methods

-

Expanded bioactivity profiling against diverse targets

-

Structure-guided design of derivatives with enhanced selectivity and potency

-

Exploration of novel drug delivery systems to improve bioavailability and targeting

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume